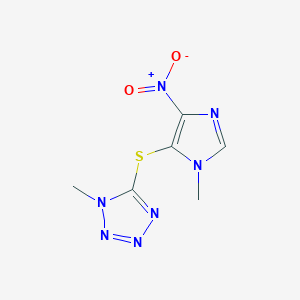
Tetrazole, 1-methyl-5-(1-methyl-4-nitro-5-imidazolylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of both imidazole and tetrazole rings in this compound makes it particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE typically involves multi-step organic reactions. One common method involves the nitration of 1-methylimidazole followed by the introduction of the tetrazole ring through cyclization reactions. The final step often includes the formation of the sulfide linkage under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The imidazole and tetrazole rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole and tetrazole derivatives, which can have different chemical and biological properties.
Scientific Research Applications
1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole and tetrazole rings can also bind to specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound with antimicrobial properties.
Tinidazole: Similar to metronidazole but with a longer half-life.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE is unique due to the presence of both imidazole and tetrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H7N7O2S |
|---|---|
Molecular Weight |
241.23 g/mol |
IUPAC Name |
1-methyl-5-(3-methyl-5-nitroimidazol-4-yl)sulfanyltetrazole |
InChI |
InChI=1S/C6H7N7O2S/c1-11-3-7-4(13(14)15)5(11)16-6-8-9-10-12(6)2/h3H,1-2H3 |
InChI Key |
KDJRUQCVYMLTGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SC2=NN=NN2C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


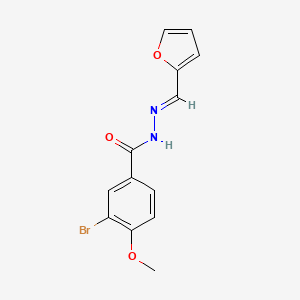
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11096263.png)
![3-Phenyl-1-{[(4-phenylcyclohexylidene)amino]oxy}propan-1-one](/img/structure/B11096268.png)
![5-bromo-1'-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11096269.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11096284.png)
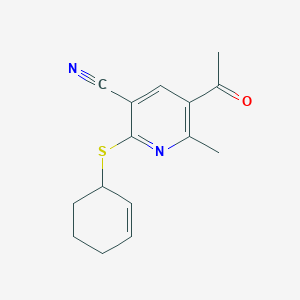
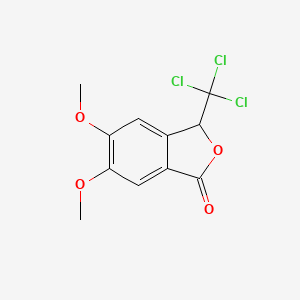
![(3-Methoxyphenyl)[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B11096304.png)
![1-{[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylideneamino]oxy}-3-phenylpropan-1-one](/img/structure/B11096308.png)
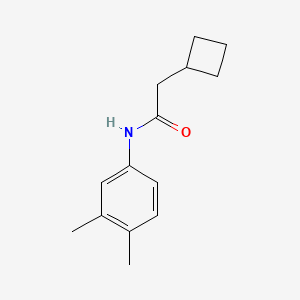
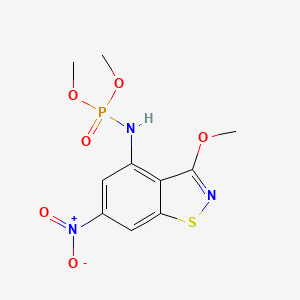
![2-[(3-Bromophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B11096322.png)
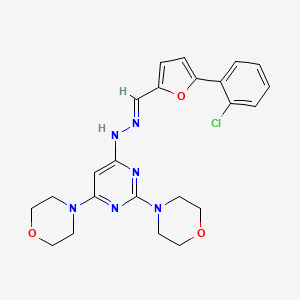
![ethyl 4-(5-{(E)-[1-(3-nitrophenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11096336.png)
